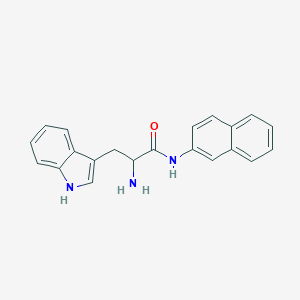

L-トリプトファン-β-ナフチルアミド

説明

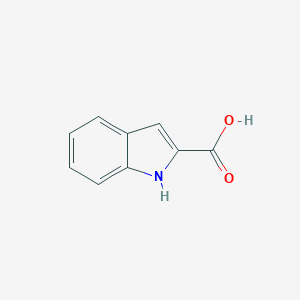

L-Tryptophan β-naphthylamide is a derivative of L-tryptophan, an essential amino acid. It is the amide obtained by formal condensation of the carboxy group of L-tryptophan with the amino group of 2-naphthylamine . It has a role as a chromogenic compound.

Synthesis Analysis

L-Tryptophan and its derivatives are widely used in the chemical, pharmaceutical, food, and feed industries. Microbial fermentation is the most commonly used method to produce L-tryptophan . The mechanism of L-tryptophan biosynthesis in Escherichia coli, a widely used producer of L-tryptophan, is well understood . The synthetic pathways and engineering strategies of L-tryptophan in E. coli have been reviewed .Chemical Reactions Analysis

The controlling enzyme activities in the biosynthesis of L-tryptophan were addressed stepwise by the targeted overexpression of 4 additional enzymes (trpC, trpB, serB, aroB) . The preparation of samples prior to tryptophan analysis can be significantly simplified, and the time consumption reduced, by using ascorbic acid as an antioxidant to eliminate the problem of tryptophan degradation during alkaline hydrolysis .Physical And Chemical Properties Analysis

The empirical formula of L-Tryptophan β-naphthylamide is C21H19N3O, and its molecular weight is 329.40 . More detailed physical and chemical properties are not available in the retrieved results.科学的研究の応用

抗炎症性化合物の合成

L-トリプトファン-β-ナフチルアミド: は、抗炎症作用を示す5,6-ジヒドロインドリジンなどの複雑な分子の合成に使用されてきました . この用途は、炎症関連疾患を潜在的に治療できる新しい治療薬の開発において重要です。

プロテオミクス研究

プロテオミクスにおいて、L-トリプトファン-β-ナフチルアミドは、タンパク質の構造と機能を研究するための生化学的ツールとして役立ちます . プロテオミクスにおけるその役割は、タンパク質相互作用の理解と潜在的な薬物標的の特定に不可欠です。

有機合成試薬

この化合物は、有機合成における試薬としても使用されています . その反応性と安定性は、さまざまな有機分子の構築における貴重な成分となり、新しい合成経路の探求に役立ちます。

化学合成のビルディングブロック

汎用性の高いビルディングブロックとして、L-トリプトファン-β-ナフチルアミドは、幅広い化学物質の合成に貢献します . その構造的特徴により、化学者が入手できるツールキットを拡張し、さまざまな化学エンティティの作成が可能になります。

トリプトファン残基の標識

L-トリプトファン-β-ナフチルアミド: は、タンパク質中のトリプトファン残基を選択的に標識するために使用できます . この技術は、タンパク質のフォールディング、ダイナミクス、相互作用を調査する上で重要です。

医薬品試験

また、正確な結果を確保するための高品質な基準物質として、医薬品試験で使用されています . この用途は、医薬品製品のバリデーションと品質管理における化合物の役割を強調しています。

作用機序

Target of Action

L-Tryptophan-Beta-Naphthylamide primarily targets the Tryptophan–tRNA ligase in both humans and Geobacillus stearothermophilus . This enzyme plays a crucial role in protein synthesis by attaching tryptophan to its corresponding tRNA, which is then used in the translation process to incorporate tryptophan into growing peptide chains .

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function or activity

Biochemical Pathways

L-Tryptophan, the parent compound of L-Tryptophan-Beta-Naphthylamide, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-Tryptophan metabolism are reported in several diseases, making L-Tryptophan metabolism a promising therapeutic target

Pharmacokinetics

The compound is known to be a solid at room temperature and has a melting point of 171°c . Its density is predicted to be approximately 1.32 g/cm³, and its refractive index is predicted to be 1.76 . These properties may influence the compound’s bioavailability, but more research is needed to fully understand its pharmacokinetic profile.

Result of Action

It is known that disruptions in l-tryptophan metabolism, which l-tryptophan-beta-naphthylamide may affect, are associated with several neurological, metabolic, psychiatric, and intestinal disorders

Action Environment

The action, efficacy, and stability of L-Tryptophan-Beta-Naphthylamide may be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is known to be a solid at room temperature and has a specific melting point . Additionally, the compound’s action and efficacy may be influenced by the presence of other compounds or conditions in its environment.

Safety and Hazards

L-Tryptophan has been linked to a dangerous, even deadly condition called eosinophilia-myalgia syndrome (EMS). The FDA recalled tryptophan supplements in 1989 after up to ten thousand people who took them became sick . Side effects of L-tryptophan may include blurred vision, dizziness, drowsiness and fatigue, head twitching, hives, nausea, loss of muscle coordination and muscle stiffness, strong, pounding heartbeat (palpitations), sweating, tremor .

特性

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c22-19(12-16-13-23-20-8-4-3-7-18(16)20)21(25)24-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,13,19,23H,12,22H2,(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGGFBMEWGARAX-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3326-63-4 | |

| Record name | (αS)-α-Amino-N-2-naphthalenyl-1H-indole-3-propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-α-amino-N-2-naphthyl-1H-indole-3-propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

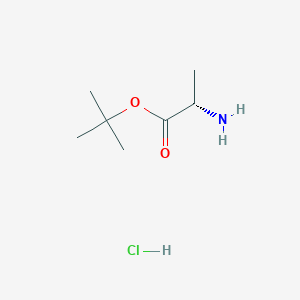

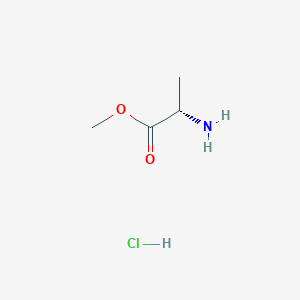

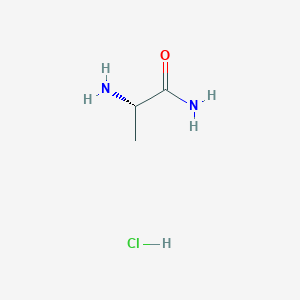

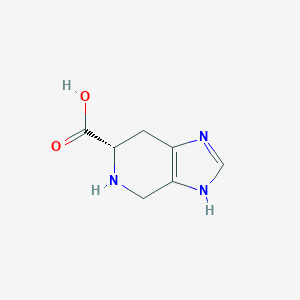

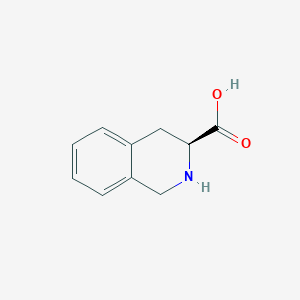

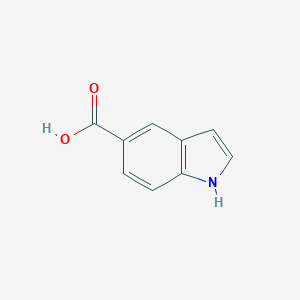

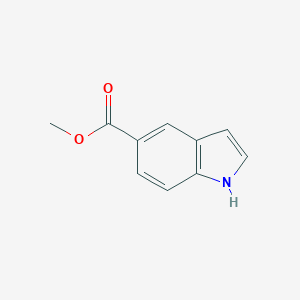

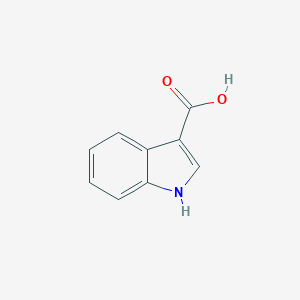

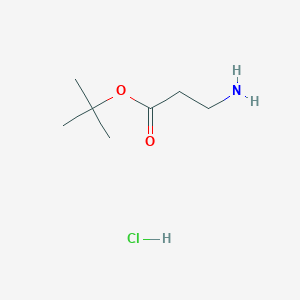

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。